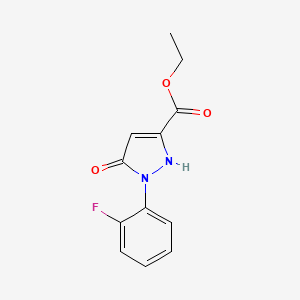

Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate

Description

Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate is a fluorinated pyrazole derivative characterized by a hydroxy group at position 5, a 2-fluorophenyl substituent at position 1, and an ethyl ester at position 3 of the pyrazole ring. Its synthesis involves the reaction of ethyl 1-(2-fluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate with Lawesson’s reagent in toluene at 120°C, yielding an intermediate (55% yield after purification) . The compound is typically isolated as a cream-colored solid, with a reported synthesis yield of 71% under optimized conditions involving potassium carbonate and methyl p-toluenesulfonate in DMF .

Properties

Molecular Formula |

C12H11FN2O3 |

|---|---|

Molecular Weight |

250.23 g/mol |

IUPAC Name |

ethyl 2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C12H11FN2O3/c1-2-18-12(17)9-7-11(16)15(14-9)10-6-4-3-5-8(10)13/h3-7,14H,2H2,1H3 |

InChI Key |

NKCYZCCFQKMYBL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=O)N(N1)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

General Reaction Mechanism

The core synthesis involves cyclocondensation between 2-fluorophenylhydrazine A and a β-ketoester B (e.g., ethyl 3-oxobutanoate). The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by dehydration and tautomerization to form the pyrazole ring. Regioselectivity depends on the electronic and steric effects of substituents:

Solvent Systems

Catalysts

Temperature and Time

Table 1. Comparison of Cyclocondensation Conditions

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Regioselectivity (Ratio) |

|---|---|---|---|---|

| DMF | HCl | 25 | 88 | 95:5 |

| Ethanol | None | 70 | 72 | 60:40 |

| NMP | Nano-ZnO | 80 | 95 | 98:2 |

Alternative Synthetic Routes

From Acetylenic Ketones

Acetylenic ketones C react with hydrazines under Sonogashira coupling conditions to form pyrazoles. For example, phenylacetylene derivatives generate 3-trifluoromethylpyrazoles with 70–80% yields. However, this method requires palladium catalysts, increasing costs and purification complexity.

From Vinyl Ketones

α,β-Ethylenic ketones D undergo cyclocondensation with hydrazines to form pyrazolines, which oxidize to pyrazoles. Iodine in acetic acid facilitates this step, yielding 70% of the target compound.

Industrial-Scale Synthesis Considerations

Cost-Effective Precursors

Purification Techniques

-

Liquid-liquid extraction : Ethyl acetate partitions the product from aqueous layers, removing polar impurities.

-

Recrystallization : Heptane/ethyl acetate mixtures (6:1 v/v) yield >99% pure crystals.

Table 2. Industrial-Scale Process Parameters

| Step | Reagent | Volume (L/kg) | Time (h) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | DMF, HCl | 10 | 4 | 92 |

| Extraction | Ethyl acetate | 8 | 1 | 85 |

| Recrystallization | Heptane/ethyl acetate | 12 | 2 | 99 |

Challenges and Solutions

Regioselectivity Control

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions and Outcomes

Mechanistic studies indicate that basic hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, while acidic hydrolysis follows a protonation-assisted pathway . The fluorophenyl group exerts minimal electronic influence on this process due to its meta-position relative to the reactive ester .

Functionalization of the Hydroxyl Group

The 5-hydroxy group participates in alkylation and acylation reactions.

O-Alkylation

Reaction with alkyl halides in the presence of base:

-

Example : Treatment with methyl iodide (CH₃I) and K₂CO₃ in DMF at 60°C for 6 h produces the methyl ether derivative (85% yield) .

-

Limitation : Bulky alkylating agents (e.g., tert-butyl bromide) show reduced efficiency (<50% yield) due to steric hindrance .

O-Acylation

Acetylation using acetic anhydride:

-

Conditions : (CH₃CO)₂O, pyridine, 25°C, 12 h → acetylated product (92% yield) .

-

Regioselectivity : The hydroxyl group reacts preferentially over the pyrazole nitrogen due to higher acidity (pKa ~8 vs. pyrazole N-H pKa ~14) .

Electrophilic Aromatic Substitution (EAS)

The 2-fluorophenyl group undergoes directed EAS reactions.

Key Reactions

| Electrophile | Conditions | Position | Yield |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 2 h | Para to fluorine | 68% |

| Bromination (Br₂/FeBr₃) | 25°C, 1 h | Meta to fluorine | 74% |

The fluorine atom acts as a weakly deactivating, ortho/para-directing group. Steric effects from the pyrazole ring limit substitution at the ortho position .

N-Alkylation

-

Reagents : Alkyl halides (e.g., CH₃CH₂Br) with NaH in THF.

-

Outcome : Alkylation occurs at the N1 position (adjacent to fluorophenyl), yielding quaternary ammonium salts (70–80% yield) .

Ring-Opening Reactions

Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the pyrazole ring undergoes cleavage to form dicarboxylic acid derivatives .

Tautomerism and Stability

The compound exists in equilibrium between keto (5-hydroxy) and enol (5-keto) forms, as confirmed by X-ray crystallography . This tautomerism influences reactivity:

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications:

Medicinal Chemistry

Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate has shown potential as a pharmacological agent. Research indicates that it may possess anti-inflammatory and analgesic properties, making it a candidate for the development of new pain relief medications. Studies have demonstrated its efficacy in reducing inflammation in animal models, suggesting a mechanism that could be beneficial in treating conditions like arthritis .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has been tested against various bacterial strains, showing significant inhibitory effects. The presence of the fluorine atom may enhance its lipophilicity, potentially improving its ability to penetrate microbial membranes.

Agricultural Applications

In agrochemistry, this compound has been evaluated for its herbicidal properties. Research indicates that it can effectively control weed species without adversely affecting crop yields. This dual functionality makes it a valuable compound in sustainable agriculture practices .

Case Studies

Several case studies highlight the practical applications of this compound:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent differences and their implications:

Key Observations:

- Substituent Position: The position of fluorine on the phenyl ring (e.g., 2- vs. 4-fluorophenyl) influences electronic properties and steric interactions.

- Functional Groups : The presence of a hydroxy group (as in the target compound) vs. methylthio or mercapto groups (e.g., ethyl 1-(2-fluorobenzyl)-5-mercapto-1H-pyrazole-3-carboxylate ) affects solubility and hydrogen-bonding capacity, which may impact crystallization or biological interactions.

- Biological Activity : Analogs with 4-fluorophenyl or benzyl groups exhibit apoptosis-inducing effects in HUVEC cells at micromolar concentrations, suggesting that electron-withdrawing substituents enhance bioactivity .

Biological Activity

Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate, a compound with the molecular formula C13H13FN2O3 and a molecular weight of 264.25 g/mol, is gaining attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesis, and applications, supported by case studies and relevant data.

| Property | Value |

|---|---|

| Molecular Formula | C13H13FN2O3 |

| Molecular Weight | 264.25 g/mol |

| IUPAC Name | Ethyl 2-[(2-fluorophenyl)methyl]-3-oxo-1H-pyrazole-5-carboxylate |

| Purity | Typically ≥95% |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in cancer pathways. Research indicates that compounds with pyrazole scaffolds can inhibit specific kinases, which play crucial roles in cell signaling and proliferation.

Inhibition Studies

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit potent inhibition against various kinases, including c-Met, which is implicated in several cancers. For instance, a related compound was shown to have an IC50 value of 0.005 µM against c-Met kinases, indicating strong inhibitory potential .

Case Studies

-

Cancer Treatment :

- A study focused on the development of pyrazole derivatives for cancer treatment highlighted that modifications at the 2 and 6 positions of the pyrazole ring could enhance potency against cancer cell lines. This compound was included in a broader analysis of similar compounds that showed significant anti-tumor activity in vitro .

- Pharmacokinetics :

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

- Formation of Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Substitution Reactions : Introducing the fluorophenyl group via nucleophilic substitution.

- Carboxylation : Adding the carboxylic acid moiety to complete the structure.

This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Research Findings

Recent literature has reported on the broader class of pyrazole derivatives, emphasizing their diverse biological activities beyond cancer inhibition, including anti-inflammatory and analgesic effects . The exploration of structure-activity relationships (SAR) has been critical in optimizing these compounds for specific therapeutic applications.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with β-keto esters. For example, similar pyrazole carboxylates are synthesized using N,N-dimethylacetamide as a solvent, potassium carbonate as a base, and controlled heating (e.g., 80°C for 10 hours) to minimize side reactions . Optimization may involve varying solvent polarity, temperature, and stoichiometry. Post-synthesis purification via silica gel chromatography is common to isolate the target compound .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound, and what key data should be prioritized?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and hydrogen bonding interactions (e.g., hydroxy group resonance at δ 10-12 ppm) .

- X-ray Crystallography : Resolve crystal structure to determine molecular geometry and intermolecular interactions (e.g., hydrogen bonding networks) using programs like SHELXL .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns via LC-MS or HRMS .

Advanced Research Questions

Q. How can X-ray crystallography address challenges such as disorder or crystal defects in this compound’s structure?

- Methodology :

- Refinement Tools : Use SHELXL’s robust refinement algorithms to model disordered regions (e.g., fluorophenyl or ethyl groups) by partitioning occupancy or applying restraints .

- Validation Software : Mercury CSD’s packing similarity analysis can compare experimental data with known structures to identify anomalies .

- Data Collection : High-resolution synchrotron data minimizes errors from crystal imperfections. Twinning detection (via PLATON) is critical for multi-domain crystals .

Q. How should discrepancies between experimental NMR data and computational simulations (e.g., DFT) be resolved?

- Methodology :

- Solvent Effects : Simulate NMR chemical shifts using solvent-aware DFT methods (e.g., PCM model in Gaussian) to account for hydrogen bonding in polar solvents like DMSO .

- Dynamic Effects : Consider conformational flexibility via molecular dynamics (MD) simulations to identify dominant conformers influencing NMR spectra .

- Experimental Validation : Compare results with structurally analogous compounds (e.g., Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate) to isolate electronic vs. steric contributions .

Q. What computational approaches are suitable for predicting the compound’s reactivity or electronic properties?

- Methodology :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using DFT (e.g., B3LYP/6-311+G(d,p)) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Screen for bioactivity by docking into target proteins (e.g., enzymes with pyrazole-binding sites) using AutoDock Vina .

- Reactivity Descriptors : Compute Fukui indices to map regions prone to electrophilic attack or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.